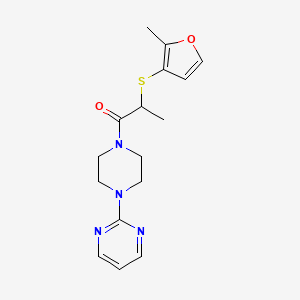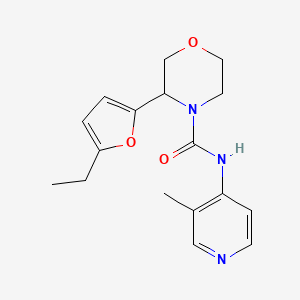![molecular formula C19H27N5O B7664150 1-[4-(4-methylphenyl)-1,4-diazepan-1-yl]-5-(2H-triazol-4-yl)pentan-1-one](/img/structure/B7664150.png)
1-[4-(4-methylphenyl)-1,4-diazepan-1-yl]-5-(2H-triazol-4-yl)pentan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(4-methylphenyl)-1,4-diazepan-1-yl]-5-(2H-triazol-4-yl)pentan-1-one, also known as MDPV, is a synthetic cathinone that has been classified as a Schedule I drug in the United States due to its high potential for abuse and addiction. MDPV is a designer drug that has been marketed as a legal alternative to cocaine and other stimulants. Despite its illegal status, MDPV is still being used recreationally and has been associated with numerous adverse effects.
Wirkmechanismus
1-[4-(4-methylphenyl)-1,4-diazepan-1-yl]-5-(2H-triazol-4-yl)pentan-1-one acts as a potent reuptake inhibitor of dopamine, norepinephrine, and serotonin, leading to an increase in the levels of these neurotransmitters in the brain. This results in a range of stimulant effects, including increased alertness, energy, and euphoria. This compound also has a high potential for abuse and addiction due to its ability to produce rapid and intense effects.
Biochemical and Physiological Effects:
This compound has been shown to produce a range of biochemical and physiological effects, including increased heart rate, blood pressure, body temperature, and respiration. These effects can lead to serious medical complications, including cardiovascular and neurological problems. This compound has also been associated with psychiatric symptoms, including paranoia, hallucinations, and delusions.
Vorteile Und Einschränkungen Für Laborexperimente
1-[4-(4-methylphenyl)-1,4-diazepan-1-yl]-5-(2H-triazol-4-yl)pentan-1-one has been used in a number of laboratory experiments aimed at understanding its mechanism of action and potential therapeutic applications. One of the main advantages of this compound is its ability to produce rapid and intense effects, making it a useful tool for studying the effects of stimulants on the brain. However, the potential for abuse and addiction limits its usefulness in clinical research.
Zukünftige Richtungen
There are several areas of future research that could be explored in relation to 1-[4-(4-methylphenyl)-1,4-diazepan-1-yl]-5-(2H-triazol-4-yl)pentan-1-one. One area is the development of new compounds that have similar effects but are less addictive and harmful. Another area is the study of the long-term effects of this compound use, including its potential to cause permanent changes in the brain. Finally, there is a need for more research into the social and cultural factors that contribute to the use of this compound and other designer drugs.
Synthesemethoden
1-[4-(4-methylphenyl)-1,4-diazepan-1-yl]-5-(2H-triazol-4-yl)pentan-1-one is synthesized by reacting 3,4-methylenedioxyphenyl-2-propanone with ammonium acetate and methylamine. The resulting product is then purified and crystallized to obtain this compound in its final form. The synthesis of this compound is relatively simple and can be carried out using readily available chemicals and equipment.
Wissenschaftliche Forschungsanwendungen
1-[4-(4-methylphenyl)-1,4-diazepan-1-yl]-5-(2H-triazol-4-yl)pentan-1-one has been the subject of numerous scientific studies aimed at understanding its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. One of the main areas of research has been the study of this compound's interaction with the dopamine transporter (DAT), which is responsible for the reuptake of dopamine in the brain. This compound has been shown to bind to DAT with high affinity, leading to the release of dopamine and other neurotransmitters.
Eigenschaften
IUPAC Name |
1-[4-(4-methylphenyl)-1,4-diazepan-1-yl]-5-(2H-triazol-4-yl)pentan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N5O/c1-16-7-9-18(10-8-16)23-11-4-12-24(14-13-23)19(25)6-3-2-5-17-15-20-22-21-17/h7-10,15H,2-6,11-14H2,1H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGWYASFWZMVNTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCCN(CC2)C(=O)CCCCC3=NNN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[2-(4-cyanophenyl)pyrazol-3-yl]-2-(3-ethylphenyl)acetamide](/img/structure/B7664073.png)
![N-[2-chloro-4-(methylcarbamoyl)phenyl]-1-phenyl-5-propan-2-ylpyrazole-3-carboxamide](/img/structure/B7664081.png)

![2-[Benzyl-(2-phenyl-1,3-oxazole-4-carbonyl)amino]acetic acid](/img/structure/B7664102.png)
![4-chloro-3-[[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]methylamino]-N-methylbenzamide](/img/structure/B7664106.png)
![3-[[5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methylamino]-5-fluoro-4-methylbenzamide](/img/structure/B7664107.png)

![N-[2-(dimethylamino)pyrimidin-5-yl]-3-methyl-2-phenylazetidine-1-carboxamide](/img/structure/B7664126.png)
![2-[4-(Ethoxymethyl)piperidin-1-yl]-5-(trifluoromethyl)-1,3,4-thiadiazole](/img/structure/B7664134.png)
![3-ethoxy-1-hydroxy-N-(2-propylphenyl)-7-azaspiro[3.5]nonane-7-carboxamide](/img/structure/B7664144.png)

![2-[(5-cyclobutyl-4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-7-methyl-1H-imidazo[4,5-b]pyridine](/img/structure/B7664157.png)
![2-[(2-Methylfuran-3-yl)sulfanylmethyl]-1,3-thiazole](/img/structure/B7664162.png)
![4-Methyl-1-[[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino]pentan-3-ol](/img/structure/B7664165.png)
